molecular formula C10H9ClFNS B13249258 4-Chloro-6-fluoro-2-(1-methylethyl)benzothiazole

4-Chloro-6-fluoro-2-(1-methylethyl)benzothiazole

Cat. No.: B13249258
M. Wt: 229.70 g/mol
InChI Key: BIPKVPQCZOGOKO-UHFFFAOYSA-N
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Description

4-Chloro-6-fluoro-2-(1-methylethyl)benzothiazole is a heterocyclic aromatic compound that contains both chlorine and fluorine substituents on a benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-fluoro-2-(1-methylethyl)benzothiazole typically involves the reaction of 2-aminothiophenol with appropriate halogenated reagents. One common method is the visible-light-promoted synthesis from 2-aminothiophenols and aldehydes . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the benzothiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-fluoro-2-(1-methylethyl)benzothiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-6-fluoro-2-(1-methylethyl)benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-6-fluoro-2-(1-methylethyl)benzothiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular pathways involved can vary based on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound without the chlorine and fluorine substituents.

    4-Chloro-2-(1-methylethyl)benzothiazole: Similar structure but lacks the fluorine atom.

    6-Fluoro-2-(1-methylethyl)benzothiazole: Similar structure but lacks the chlorine atom.

Uniqueness

4-Chloro-6-fluoro-2-(1-methylethyl)benzothiazole is unique due to the presence of both chlorine and fluorine substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable scaffold in drug design and other applications.

Properties

Molecular Formula

C10H9ClFNS

Molecular Weight

229.70 g/mol

IUPAC Name

4-chloro-6-fluoro-2-propan-2-yl-1,3-benzothiazole

InChI

InChI=1S/C10H9ClFNS/c1-5(2)10-13-9-7(11)3-6(12)4-8(9)14-10/h3-5H,1-2H3

InChI Key

BIPKVPQCZOGOKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(S1)C=C(C=C2Cl)F

Origin of Product

United States

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